Product packaging for Boc-D-beta-homoglutamic acid(OBzl)(Cat. No.:CAS No. 1421258-63-0)

Boc-D-beta-homoglutamic acid(OBzl)

Cat. No.: B6416268
CAS No.: 1421258-63-0
M. Wt: 351.4 g/mol
InChI Key: JABNOCWCLLYHKE-CQSZACIVSA-N
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Description

Foundational Significance within Peptide Synthesis and Medicinal Chemistry

In the realm of peptide synthesis, Boc-D-beta-homoglutamic acid(OBzl) serves as a crucial component. The Boc protecting group is instrumental, as it allows for the stepwise and controlled assembly of amino acids into a peptide chain, preventing unwanted side reactions. chemimpex.comchemimpex.com This level of control is paramount when constructing complex peptides intended for therapeutic use. chemimpex.com

The utility of this compound extends significantly into medicinal chemistry and drug development. chemimpex.com Its distinct structure is leveraged by chemists to design and synthesize bioactive molecules with enhanced properties. chemimpex.com By incorporating this non-canonical amino acid, researchers can create peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved stability, efficacy, and reduced susceptibility to enzymatic degradation. chemimpex.comnih.gov Its derivatives have been explored in the development of novel drug candidates, including those for neurological disorders. chemimpex.comchemimpex.com The benzyl (B1604629) ester group can also contribute to increased lipophilicity, which may improve a potential drug's ability to cross cell membranes. chemimpex.com

Stereochemical Characterization and Isomeric Considerations (D-Configuration)

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of a compound's biological activity. Boc-D-beta-homoglutamic acid(OBzl) is defined by its "D-configuration." In biochemistry, the D/L notation is a conventional way to describe the stereochemistry of amino acids, relating their structure back to the reference molecule, glyceraldehyde. libretexts.orgyoutube.com For amino acids, this is determined by the orientation of the amino group on the chiral center. youtube.com

While the vast majority of amino acids found in naturally occurring proteins are in the L-configuration, the incorporation of D-amino acids is a key strategy in medicinal chemistry. libretexts.orgresearchgate.net Peptides constructed with D-amino acids are often more resistant to proteases, the enzymes that break down proteins and peptides in the body. This increased stability can lead to a longer duration of action for a peptide-based drug. nih.gov The specific D-configuration of this building block, therefore, offers a strategic advantage in designing more robust and durable therapeutic peptides. nih.gov

Conceptualization as a Non-Canonical β-Amino Acid Building Block

Boc-D-beta-homoglutamic acid(OBzl) is classified as a non-canonical β-amino acid. "Non-canonical" signifies that it is not one of the 20 standard proteinogenic amino acids encoded by the genetic code. nih.gov The "β" (beta) designation indicates that the amino group is attached to the second carbon atom from the carboxylic acid group, whereas in the canonical α-amino acids, it is attached to the first.

This structural difference has profound implications. The introduction of β-amino acids into a peptide backbone alters its shape and flexibility. researchgate.net This can lead to the formation of unique and stable secondary structures, such as helices and sheets, that are not accessible to peptides made solely of α-amino acids. These novel structures, often referred to as foldamers, are of great interest in materials science and in the development of molecules that can mimic the function of natural proteins. researchgate.netmyskinrecipes.com The use of non-canonical amino acids like Boc-D-beta-homoglutamic acid(OBzl) provides a powerful tool for creating peptidomimetics with tailored structures and enhanced biological functions. researchgate.net

Compound Data

Interactive Data Table: Properties of Boc-D-beta-homoglutamic acid(OBzl)

Property Value
Synonyms Boc-D-β-HomoGlu(OBzl)-OH, (R)-3-(Boc-amino)adipic acid 6-benzyl ester chemimpex.com
CAS Number 218933-77-2
Molecular Formula C18H25NO6 chemimpex.com
Molecular Weight 351.39 g/mol chemimpex.com
Appearance White to off-white powder

| Storage Conditions | 2 - 8 °C chemimpex.com |

Table of Compounds Mentioned

Compound Name
Boc-D-beta-homoglutamic acid(OBzl)
Boc-L-beta-homoglutamic acid 6-benzyl ester
Boc-D-Glutamic acid 5-benzyl ester
Glyceraldehyde
L-glutamic acid
Peptidomimetics

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H25NO6 B6416268 Boc-D-beta-homoglutamic acid(OBzl) CAS No. 1421258-63-0

Properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19-14(11-15(20)21)9-10-16(22)24-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,21)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABNOCWCLLYHKE-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)OCC1=CC=CC=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Boc D Beta Homoglutamic Acid Obzl and Its Precursors

Homologation Strategies from α-Amino Acid Scaffolds

A primary route to β-amino acids involves the one-carbon extension, or homologation, of readily available α-amino acids. The Arndt-Eistert reaction is a classic and widely utilized method for this transformation. libretexts.orgrsc.orgwikipedia.org

Principles of Arndt-Eistert Homologation in β-Amino Acid Synthesis

The synthesis begins with the activation of an N-protected α-amino acid, typically by converting it to an acid chloride. libretexts.orgwikipedia.org This activated species then reacts with diazomethane (B1218177) to form an α-diazoketone intermediate. organic-chemistry.orgnrochemistry.com The key step is the subsequent Wolff rearrangement of this diazoketone, which, in the presence of a nucleophile like water, yields the desired β-amino acid. libretexts.orgorganic-chemistry.org A significant advantage of this method is the retention of the original stereochemistry at the α-carbon. libretexts.org For instance, the homologation of N-Boc-L-phenylalanine produces N-Boc-β-phenylalanine with the stereocenter preserved. libretexts.org

Various activating agents for the initial carboxylic acid can be employed, including thionyl chloride and p-toluenesulphonyl chloride. libretexts.orgcore.ac.uk The use of p-toluenesulphonyl chloride offers a rapid and high-yielding method for this activation step. core.ac.uk

Mechanistic Insights into Wolff Rearrangement for β-Homologation

The cornerstone of the Arndt-Eistert homologation is the Wolff rearrangement. organic-chemistry.orgorganic-chemistry.org This step involves the conversion of an α-diazoketone into a ketene (B1206846) through a 1,2-rearrangement, accompanied by the loss of nitrogen gas. libretexts.orgorganic-chemistry.org The rearrangement can be induced thermally, photochemically, or through metal catalysis, with silver(I) salts like silver benzoate (B1203000) or silver oxide being common catalysts. organic-chemistry.orgnrochemistry.comorganic-chemistry.org

The mechanism of the Wolff rearrangement can proceed through either a concerted pathway or a stepwise process involving a carbene intermediate. organic-chemistry.org The specific reaction conditions, including the solvent and catalyst, can influence the operative mechanism and the distribution of products. organic-chemistry.org For example, conducting the rearrangement in methanol (B129727) can lead to byproducts resulting from O-H insertion, which points to the presence of a carbene intermediate. organic-chemistry.org

The ketene formed during the rearrangement is highly reactive and is immediately trapped by a nucleophile present in the reaction mixture. organic-chemistry.orgorganic-chemistry.org When water is the nucleophile, a carboxylic acid is formed. organic-chemistry.org If an alcohol or an amine is used, the corresponding ester or amide is produced, respectively. organic-chemistry.orgnrochemistry.com This versatility allows for the direct synthesis of various β-amino acid derivatives.

Tandem Reactions and Concomitant Ester Formation (e.g., Pentafluorophenyl Esters)

The Arndt-Eistert homologation can be integrated into tandem reaction sequences to directly generate activated esters of β-amino acids, which are valuable in peptide synthesis. While specific examples detailing the direct formation of pentafluorophenyl esters in a tandem Arndt-Eistert reaction were not found in the provided search results, the principle of trapping the ketene intermediate with an alcohol to form an ester is well-established. organic-chemistry.orgnrochemistry.com

The general strategy involves performing the Wolff rearrangement in the presence of the desired alcohol. For the formation of a pentafluorophenyl ester, pentafluorophenol (B44920) would be used as the nucleophile to intercept the ketene intermediate. This approach would streamline the synthesis by avoiding a separate esterification step after the homologation.

Continuous flow processes have also been developed for the Arndt-Eistert homologation, which can enhance safety and scalability, particularly when dealing with hazardous reagents like diazomethane. rsc.orgrsc.org These systems can integrate the generation of diazomethane, its reaction with the activated α-amino acid, and the subsequent Wolff rearrangement in a continuous stream. rsc.org

Enantioselective Synthesis of D-β-Homoamino Acids

The synthesis of specific enantiomers of β-amino acids, such as D-β-homoamino acids, requires stereocontrolled methods. This can be achieved through the use of chiral auxiliaries or asymmetric catalysis.

Application of Chiral Auxiliaries in Stereoselective Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgyoutube.com After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org This strategy is a cornerstone of asymmetric synthesis. wikipedia.org

In the context of β-amino acid synthesis, chiral auxiliaries can be employed in various reactions, including alkylations and aldol (B89426) reactions, to establish the desired stereocenters. researchgate.net For example, Evans' oxazolidinone auxiliaries are widely used to control the stereochemistry of enolate reactions. researchgate.net By attaching an oxazolidinone to a precursor molecule, subsequent reactions can be directed to a specific face of the molecule, leading to a high degree of diastereoselectivity. researchgate.net

Camphorsultam is another effective chiral auxiliary that has been used in the synthesis of complex molecules containing chiral amino acid fragments. wikipedia.org The choice of auxiliary can significantly influence the stereochemical outcome of a reaction. wikipedia.org

Asymmetric Catalysis Approaches for Chiral Amino Acid Derivatives

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomerically enriched product. rsc.org Several catalytic strategies have been developed for the synthesis of chiral β-amino acid derivatives. rsc.orgnih.gov

One prominent method is the asymmetric hydrogenation of enamines or β-aminoacrylates. nih.govnih.gov Chiral transition metal complexes, such as those containing rhodium and chiral phosphine (B1218219) ligands like TangPhos, have proven to be highly effective catalysts for the hydrogenation of β-acylaminoacrylates, providing access to β-amino acid derivatives with high enantioselectivities. nih.gov

Another powerful strategy is the catalytic asymmetric conjugate addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds. nih.gov Copper-catalyzed hydroamination reactions, for instance, have been developed to synthesize enantioenriched β-amino acid derivatives. nih.gov The use of a chiral ligand in these systems can control the regioselectivity and enantioselectivity of the addition. nih.gov

Solution-Phase and Solid-Phase Synthetic Pathways for Boc-D-beta-homoglutamic acid(OBzl)

Solution-Phase Synthesis:

Solution-phase synthesis offers scalability and allows for straightforward purification of intermediates at each step. A common approach involves the esterification of the side-chain carboxyl group of a suitably protected D-glutamic acid derivative, followed by homologation to introduce the additional methylene (B1212753) group characteristic of a beta-homoamino acid.

A plausible synthetic route could commence with the commercially available N-Boc-D-glutamic acid. The synthesis of the target compound's L-isomer, Boc-L-β-homoglutamic acid 6-benzyl ester, has been described and can be adapted for the D-enantiomer. chemimpex.com A key transformation in the synthesis of β-amino acids from α-amino acids is the Arndt-Eistert synthesis, which allows for the retention of stereochemistry. nih.gov

The general steps in a solution-phase synthesis would include:

Protection: The α-carboxylic acid and the amino group of D-glutamic acid are protected. The amino group is typically protected with a tert-butyloxycarbonyl (Boc) group.

Activation and Homologation: The γ-carboxylic acid is activated, often as an acid chloride or mixed anhydride, and then subjected to a homologation reaction, such as the Arndt-Eistert synthesis using diazomethane, followed by a Wolff rearrangement in the presence of a silver catalyst and benzyl (B1604629) alcohol to form the benzyl ester.

Purification: Each intermediate is purified, typically by column chromatography or recrystallization, to ensure high purity of the final product.

A variety of coupling reagents can be employed in solution-phase peptide synthesis involving this building block. Common reagents and their typical reaction conditions are summarized in the table below.

Coupling ReagentAdditiveBaseSolventTypical Reaction Time
EDCHOBtDIPEA or Et₃NCHCl₃ or DMF20 hours
HATU-DIPEADMF5-10 minutes
PyBOP-DIPEADMFNot specified

This table presents generalized conditions for peptide coupling reactions and can be adapted for the synthesis of peptides containing Boc-D-beta-homoglutamic acid(OBzl). nih.govnih.govpeptide.com

Solid-Phase Synthetic Pathways:

Solid-phase peptide synthesis (SPPS) offers advantages in terms of ease of purification and automation, making it a popular choice for the synthesis of peptides incorporating non-standard amino acids like Boc-D-beta-homoglutamic acid(OBzl). The Boc/Bzl protection strategy is well-suited for SPPS. nih.gov

In this approach, the C-terminal amino acid is anchored to a solid support (resin), and the peptide chain is elongated by sequential addition of N-Boc protected amino acids. The use of Boc-D-beta-homoglutamic acid(OBzl) as a building block allows for its direct incorporation into a growing peptide chain.

The general cycle for incorporating Boc-D-beta-homoglutamic acid(OBzl) in Boc-SPPS involves:

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.com

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base, such as diisopropylethylamine (DIPEA).

Coupling: A solution of Boc-D-beta-homoglutamic acid(OBzl) is activated with a coupling reagent and added to the resin to form the new peptide bond.

Washing: Excess reagents and byproducts are removed by washing the resin with various solvents.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically with a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

Optimization of Synthetic Efficiency and Yield for Boc-D-beta-homoglutamic acid(OBzl)

Optimizing the synthetic efficiency and yield is crucial for the practical application of Boc-D-beta-homoglutamic acid(OBzl). Several factors can be fine-tuned in both solution-phase and solid-phase approaches.

Optimization in Solution-Phase Synthesis:

In solution-phase synthesis, the choice of coupling reagents and reaction conditions plays a significant role in achieving high yields and minimizing side reactions, such as racemization. For instance, the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) with carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can suppress racemization and improve coupling efficiency. nih.gov

Modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) often provide faster reaction times and higher yields, especially for sterically hindered couplings. nih.gov The optimization of solvent, temperature, and stoichiometry of reactants is also critical.

Optimization in Solid-Phase Synthesis:

ParameterOptimization StrategyRationale
Coupling Reagent Using highly efficient reagents like HATU or HBTU.To drive the coupling reaction to completion, especially for a potentially bulky amino acid. peptide.comnih.gov
Reaction Time Monitoring the coupling reaction using a qualitative test (e.g., ninhydrin (B49086) test) to ensure completion.Incomplete coupling leads to deletion sequences and lower purity of the final peptide.
Double Coupling Repeating the coupling step for difficult couplings.To ensure complete acylation of the free amine on the resin. nih.gov
Solvent Using solvents like N,N-dimethylformamide (DMF) or a mixture of DMF and DCM.To ensure good swelling of the resin and solubility of the reactants.
Scavengers Using scavengers during the final cleavage step.To prevent side reactions caused by reactive carbocations generated during deprotection.

By systematically optimizing these parameters, the efficiency and yield of syntheses involving Boc-D-beta-homoglutamic acid(OBzl) can be significantly improved, making this valuable building block more accessible for research and development in the fields of peptide and medicinal chemistry.

Orthogonal Protecting Group Chemistry in Boc D Beta Homoglutamic Acid Obzl Functionalization

Nα-tert-Butyloxycarbonyl (Boc) as an Amine Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for the amine functionality in organic synthesis, particularly in the construction of peptides. wikipedia.org Its primary role is to mask the nucleophilicity of the α-amino group on the D-beta-homoglutamic acid scaffold, thereby preventing unwanted side reactions, such as self-polymerization, during subsequent chemical steps like peptide coupling. springernature.com

Strategic Application and Acid-Lability Profile

The strategic value of the Boc group lies in its stability under a wide range of conditions, including basic and nucleophilic environments, while being readily removable under mild acidic conditions. organic-chemistry.org This characteristic makes it an ideal temporary protecting group in multi-step syntheses. seplite.com The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. youtube.comwikiwand.com

Its removal, or deprotection, is most commonly achieved with moderately strong acids. wikipedia.org This acid-lability is the key to its function in a Boc/Bzl protection scheme. seplite.com The differential sensitivity to acid allows for the selective deprotection of the N-terminus, freeing the amine for peptide bond formation, while the more robust benzyl (B1604629) ester on the side chain remains intact. peptide.com

Table 1: Common Acidic Reagents for Boc Deprotection

Reagent Typical Conditions Reference
Trifluoroacetic Acid (TFA) 20-50% in Dichloromethane (B109758) (DCM) seplite.com, peptide.com
Hydrochloric Acid (HCl) 4M in an organic solvent like dioxane or ethyl acetate , researchgate.net
Phosphoric Acid Aqueous solution in Tetrahydrofuran (THF) organic-chemistry.org

Deprotection Kinetics and Scavenger Considerations

The kinetics of Boc deprotection are highly dependent on the acid used. scribd.com Research has shown that deprotection with acids like hydrochloric acid (HCl), sulfuric acid, and methane (B114726) sulfonic acid exhibits a second-order dependence on the acid's concentration. nih.govacs.org In contrast, when using trifluoroacetic acid (TFA), the reaction often shows an inverse kinetic dependence on the concentration of the trifluoroacetate (B77799) counter-ion, necessitating a large excess of the acid to achieve a reasonable reaction rate. nih.govacs.org

A critical aspect of Boc deprotection is the formation of a reactive tert-butyl cation intermediate. wikipedia.orgresearchgate.net This electrophilic species can lead to undesirable side reactions by alkylating nucleophilic sites on the peptide, such as the side chains of tryptophan or methionine. sigmaaldrich.com To prevent these side reactions, "scavengers" are added to the deprotection cocktail to trap the tert-butyl cations. wikipedia.orgresearchgate.net

Table 2: Common Scavengers for Boc Deprotection

Scavenger Function Reference
Anisole (B1667542) Prevents alkylation of tryptophan and other electron-rich aromatic rings by benzyl and t-butyl cations. wikipedia.org, sigmaaldrich.com
Thioanisole Traps t-butyl cations; helps prevent side reactions with various residues. wikipedia.org
Thiophenol Acts as a scavenger for tert-butyl cations. organic-chemistry.org
Dimethyl Sulfide (DMS) & p-Thiocresol Used in combination with anisole to prevent alkylation of methionine and cysteine. sigmaaldrich.com

Carboxyl Benzyl Ester (OBzl) as a Carboxylic Acid Protecting Group

The benzyl ester (OBzl) serves as a semi-permanent protecting group for the side-chain carboxyl function of the homoglutamic acid. seplite.comresearchgate.net This protection is essential to prevent the acidic side chain from interfering with reactions occurring at the N-terminus, such as peptide coupling. springernature.com

Role in Side-Chain Protection and Cleavage Conditions

In the context of Boc-D-beta-homoglutamic acid(OBzl), the benzyl ester protects the γ-carboxyl group. Unlike the Boc group, the benzyl ester is stable to the mild acidic conditions used for Boc removal, such as treatment with TFA. wikidot.com Its cleavage requires more stringent conditions, typically either treatment with very strong acids like anhydrous hydrogen fluoride (B91410) (HF) or catalytic hydrogenolysis. peptide.compeptide.com This stability difference is the foundation of the Boc/Bzl orthogonal strategy. seplite.com

Principles of Orthogonality in Multi-Step Peptide Synthesis with Boc/OBzl

The concept of orthogonality in chemical synthesis refers to the use of multiple protecting groups that can be removed independently of one another because their cleavage relies on different, non-interfering reaction mechanisms. nih.govfiveable.me The Boc/Bzl protecting group pair is a classic example of this principle in action, forming the basis of the Merrifield solid-phase peptide synthesis strategy. researchgate.netnih.gov

In the synthesis of a peptide using Boc-D-beta-homoglutamic acid(OBzl) as a building block, the orthogonality of the Boc and OBzl groups allows for a controlled, stepwise elongation of the peptide chain. nih.gov The process follows a clear sequence:

The N-terminal Boc group is selectively removed using a mild acid like TFA, exposing the free amine. The OBzl group on the side chain remains completely intact during this step. seplite.com

The newly exposed amine is then coupled with the next N-Boc-protected amino acid in the sequence.

This cycle of deprotection and coupling is repeated until the desired peptide chain is fully assembled.

Finally, the semi-permanent OBzl side-chain protecting groups (along with others) are removed in a global deprotection step, typically using strong acid (HF) or, more gently, via catalytic hydrogenolysis. peptide.compeptide.com

This strategic separation of deprotection conditions ensures that reactions occur only at the desired location, which is essential for the successful synthesis of complex and well-defined peptide structures. springernature.com While the Boc/Bzl strategy is sometimes considered a "chemoselective" rather than a truly orthogonal system because both groups are acid-labile (just at very different concentrations), it functions as a practically orthogonal system for synthetic purposes. researchgate.netpeptide.comiris-biotech.de

Utility of Boc D Beta Homoglutamic Acid Obzl As a Versatile Building Block in Complex Molecular Architectures

Strategic Integration into Peptide Synthesis

The unique structure of Boc-D-beta-homoglutamic acid(OBzl) allows for its strategic insertion into peptide chains to modulate their structure and function. The presence of orthogonal protecting groups—the acid-labile Boc group and the hydrogenolysis-labile benzyl (B1604629) ester—provides synthetic flexibility for creating sophisticated molecular designs. chemimpex.com

Solid-Phase Peptide Synthesis (SPPS) using Boc-protection chemistry is a well-established method for assembling amino acids into a peptide of a desired sequence while the C-terminus is anchored to an insoluble resin support. google.com The Boc group serves as a temporary protecting group for the N-terminal amine, which is stable to most bases and nucleophiles but can be readily removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA). google.comorganic-chemistry.org

The integration of Boc-D-beta-homoglutamic acid(OBzl) into a peptide sequence via Boc-SPPS follows a standard cycle:

Deprotection: The Boc group of the resin-bound peptide is removed, typically using a solution of 50% TFA in a solvent like dichloromethane (B109758) (DCM), to expose a free N-terminal amine. chempep.com

Coupling: The incoming Boc-D-beta-homoglutamic acid(OBzl) is then coupled to the newly exposed amine. The carboxylic acid of the building block is pre-activated using a suitable coupling reagent to facilitate amide bond formation. uniurb.it

Washing: Following the coupling reaction, the resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated to elongate the peptide chain. The benzyl group protecting the side-chain carboxyl function of the homoglutamic acid residue remains intact during the repetitive acid treatments used for Boc group removal. chempep.com This protected side-chain can be deprotected at a later stage or used as a handle for further molecular modifications. The final peptide is cleaved from the solid support using a strong acid like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TMSOTf), which also removes the benzyl side-chain protecting group. chempep.com

The use of linkers like the phenylacetamido (PAM) linker can enhance the stability of the bond between the peptide and the resin, minimizing peptide loss during the repeated deprotection steps. chempep.com

The formation of a peptide bond requires the activation of the carboxylic acid group of the incoming amino acid. uniurb.it The selection of an appropriate coupling reagent is critical for achieving high efficiency and minimizing side reactions, particularly when incorporating sterically hindered or atypical amino acids like β-amino acids.

Several classes of coupling reagents are available, with phosphonium (B103445) and aminium/uronium salts being the most widely used in modern SPPS due to their high reactivity and the low incidence of racemization. sigmaaldrich.combachem.com

Coupling Reagent Class Examples Mechanism of Action Key Features & Considerations
Phosphonium Salts BOP, PyBOP, PyAOPIn the presence of a base, they convert protected amino acids into highly reactive O-benzotriazolyl (OBt) or O-azabenzotriazolyl (OAt) esters. sigmaaldrich.comPyBOP and PyAOP avoid the formation of the toxic byproduct HMPA. uniurb.it Phosphonium reagents do not react with the incoming amine, which is an advantage in cyclization or fragment coupling reactions. uniurb.it
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTU, COMUThese reagents also generate active esters (OBt, OAt, or Oxyma). sigmaaldrich.com HATU and its analogues are particularly effective due to the anchimeric assistance from the pyridine (B92270) nitrogen in HOAt. sigmaaldrich.comGenerally provide fast reaction times with minimal racemization, especially when an additive like HOBt is used. peptide.com COMU is an Oxyma-based reagent considered safer than benzotriazole-based reagents and is highly efficient. sigmaaldrich.compeptide.com
Carbodiimides DCC, DICThese reagents facilitate direct condensation between the carboxylic acid and the amine, forming a peptide bond.Often used with additives like HOBt or HOAt to suppress racemization and improve reaction rates. uniurb.it

Table 1: Common Coupling Reagents for Peptide Synthesis

For the incorporation of β-amino acids such as Boc-D-beta-homoglutamic acid(OBzl), more potent coupling reagents are often required to overcome the potentially lower reactivity and steric hindrance. Reagents that generate highly reactive OAt esters, such as HATU and PyAOP, are particularly effective. sigmaaldrich.com Oxyma-based reagents like COMU also demonstrate superior performance compared to HOBt-based reagents. sigmaaldrich.com Optimization of the reaction may involve using an excess of the protected amino acid and the coupling reagent, as well as adjusting the base and reaction time to ensure complete incorporation. uniurb.it

Construction of β-Peptides and Homo-Peptides

The incorporation of β-amino acids like D-beta-homoglutamic acid leads to the formation of β-peptides or mixed α,β-peptides. These peptide analogues are of significant interest because they often adopt stable, predictable secondary structures that are distinct from those of natural α-peptides.

Unlike α-peptides, which are known to form helices, sheets, and turns, β-peptides exhibit their own unique set of secondary structures, including various types of helices (e.g., 10-helix, 12-helix, 14-helix) and sheets. The additional carbon atom in the backbone of each β-amino acid residue provides greater conformational flexibility locally, yet often results in more rigid and predictable global structures. nih.gov

Computational studies have shown that the conformational space of β-peptides can be explored to understand their inherent flexibility and stability. nih.gov These analyses suggest that β-peptides are generally less flexible than might be expected, a property that aligns with experimental observations and makes them attractive scaffolds for molecular design. nih.gov The specific side chain of the β-amino acid, such as the protected carboxymethyl group in Boc-D-beta-homoglutamic acid(OBzl), will further influence the local and global conformation of the resulting peptide.

Cyclization is a widely used strategy to enhance the structural stability, receptor affinity, and metabolic resistance of peptides. nih.gov The functional groups present in Boc-D-beta-homoglutamic acid(OBzl) make it an excellent candidate for inclusion in cyclic peptide architectures.

Various cyclization strategies can be employed:

Head-to-Tail Cyclization: The N-terminal amine can be linked to the C-terminal carboxylic acid to form a cyclic peptide. This is a common strategy, though cyclization of peptides with fewer than seven residues can be challenging. nih.gov

Side-Chain-to-Side-Chain Cyclization: The side-chain carboxyl group of the homoglutamic acid residue (after deprotection of the benzyl ester) can be cyclized with a suitable functional group on another amino acid's side chain, such as an amine (forming a lactam bridge) or a thiol. nih.gov

Head-to-Side-Chain or Side-Chain-to-Tail Cyclization: The N-terminal amine can be linked to the homoglutamic acid side chain, or the C-terminal carboxyl can be linked to the homoglutamic acid side chain. nih.gov

The choice of cyclization strategy depends on the desired final structure and properties of the macrocycle. nih.gov Modern methods like ring-closing metathesis or click chemistry can also be employed to create stable, constrained cyclic structures. nih.gov

Engineering of Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability, oral bioavailability, and receptor selectivity. The incorporation of β-homo-amino acids is a cornerstone of peptidomimetic design. peptide.com

By strategically placing Boc-D-beta-homoglutamic acid(OBzl) within a sequence, chemists can alter the peptide backbone, which often confers resistance to degradation by proteases. peptide.com The modified backbone and altered conformational properties can lead to peptides with increased biological half-life and potency. peptide.com The side-chain carboxyl group of the homoglutamic acid residue can also be used to introduce additional functionality or to serve as an anchor point for conjugation to other molecules, such as diagnostic labels or drug delivery systems. chemimpex.com This versatility makes Boc-D-beta-homoglutamic acid(OBzl) a powerful tool for engineering sophisticated peptidomimetics for therapeutic and research applications. chemimpex.com

Design Principles for Peptidomimetic Scaffolds Utilizing Boc-D-beta-homoglutamic acid(OBzl)

Boc-D-beta-homoglutamic acid(OBzl) serves as a fundamental building block in the design of peptidomimetics—compounds that mimic the structure and function of natural peptides but possess enhanced therapeutic properties. The design principles for creating these scaffolds hinge on the unique structural characteristics of this non-canonical amino acid. As a β-amino acid, it features an extended carbon backbone compared to its α-amino acid counterparts. This modification is a cornerstone of peptidomimetic design, as it introduces conformational rigidity and predisposes the resulting molecule to form stable secondary structures, such as various turns and helices, which are often critical for biological recognition and activity.

A key principle in its application is the use of its orthogonal protecting groups: the tert-butyloxycarbonyl (Boc) group on the amine and the benzyl ester (OBzl) on the side-chain carboxylic acid. chemimpex.com This dual protection allows for selective deprotection and functionalization at different points in a synthetic sequence. chemimpex.comchemimpex.com Chemists can thereby control the step-by-step assembly of complex molecules, attaching other amino acids or chemical moieties to either the N-terminus, the free C-terminus, or the side chain after deprotection. This controlled, regioselective chemistry is essential for constructing precisely defined three-dimensional scaffolds. Furthermore, the incorporation of a β-amino acid building block inherently confers resistance to enzymatic degradation by proteases, overcoming a major limitation of natural peptide therapeutics. nih.gov

Application in Combinatorial Library Synthesis for Structural Diversity

The generation of molecular diversity is a central goal in modern drug discovery, and Boc-D-beta-homoglutamic acid(OBzl) is an exemplary tool for this purpose. Its structure is well-suited for inclusion in diversity-oriented synthesis (DOS) and combinatorial library development. nih.gov The presence of multiple, differentially protected reactive sites within a single chiral molecule allows it to serve as a versatile scaffold.

In the context of combinatorial chemistry, Boc-D-beta-homoglutamic acid(OBzl) can be anchored to a solid support, and its protecting groups can be sequentially removed to couple a wide array of other building blocks. For instance, after deprotecting the Boc group, a library of different acylating agents or amino acids can be added. Subsequently, the benzyl ester can be cleaved to reveal a second carboxylic acid, which can then be coupled with a library of amines. This strategy enables the rapid generation of a large number of distinct compounds from a common intermediate. This approach significantly expands the structural diversity of the resulting library, which is considered a more critical factor than library size alone for the discovery of novel, biologically active small molecules. nih.gov The compound's compatibility with standard coupling reagents and its stability enhance its utility in automated solid-phase synthesis, streamlining the production of these diverse molecular libraries. chemimpex.com

Contributions to Non-Canonical Amino Acid Chemistry

Boc-D-beta-homoglutamic acid(OBzl) makes a significant contribution to the field of non-canonical amino acid (ncAA) chemistry by expanding the repertoire of building blocks available for peptide and small molecule synthesis. nih.gov Non-canonical amino acids are those outside the 20 common proteinogenic amino acids, and their use allows chemists to introduce novel chemical and physical properties into peptides and other molecules. nih.govcancerquest.org

The primary contribution of this compound is as a versatile, chiral precursor to a variety of other unique amino acids. chemimpex.comchemimpex.com Its side chain can be elaborated or modified, and the beta-amino acid backbone introduces a different spacing and conformational profile compared to standard peptides. This allows for the systematic probing of structure-activity relationships, where researchers can fine-tune the architecture of a molecule to optimize its interaction with a biological target, such as a receptor or enzyme. chemimpex.comchemimpex.com By providing a stable, readily available, and synthetically flexible starting material, Boc-D-beta-homoglutamic acid(OBzl) facilitates the exploration of new chemical space, which is crucial for developing novel therapeutics, particularly in areas like neuroscience and oncology where tailored molecular recognition is key. chemimpex.comchemimpex.com

Conformational Analysis and Stereochemical Impact of Boc D Beta Homoglutamic Acid Obzl Derivatives

Spectroscopic Characterization Techniques for Conformational Elucidation (e.g., NMR, FT-IR, CD)

The three-dimensional structure of peptides containing Boc-D-beta-homoglutamic acid(OBzl) is elucidated using a combination of spectroscopic techniques that provide complementary information on molecular conformation and secondary structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the solution-state conformation of peptides. One-dimensional transient Nuclear Overhauser Effect (NOE) experiments can provide information about the proximity of different protons within the molecule, allowing for the determination of conformational preferences at glycosidic linkages and within the peptide backbone. nih.gov For instance, analysis of proton (¹H) and carbon (¹³C) chemical shifts can reveal the presence of ordered structures. In β-peptides, specific patterns in chemical shifts and the observation of NOEs between non-adjacent residues are indicative of stable folded conformations, such as helices or turns. researchgate.net The analysis of coupling constants can further refine the dihedral angles of the peptide backbone.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is particularly sensitive to the presence of hydrogen bonding, a key stabilizing force in peptide secondary structures. The amide I band (primarily C=O stretching) and amide II band (N-H bending and C-N stretching) are diagnostic. In a non-hydrogen-bonded (disordered) state, the amide I band appears at a higher wavenumber (e.g., ~1650-1660 cm⁻¹). The formation of intramolecular hydrogen bonds, characteristic of helical or sheet structures, results in a shift of the amide I band to a lower wavenumber (e.g., ~1630-1640 cm⁻¹). This technique can be used to monitor the folding process and confirm the presence of ordered secondary structures in both solution and solid states. nih.gov

Technique Information Provided Typical Observations for Folded β-Peptides
NMR Spectroscopy Atom-level 3D structure, dihedral angles, inter-proton distancesSpecific chemical shift patterns, diagnostic NOE cross-peaks between non-adjacent residues. nih.govresearchgate.net
FT-IR Spectroscopy Presence and nature of intramolecular hydrogen bondsShift of Amide I band to lower wavenumbers (e.g., < 1650 cm⁻¹) upon folding. nih.gov
Circular Dichroism (CD) Overall secondary structure content and chiralityCharacteristic spectra for different helical types (e.g., 12-helix, 14-helix); mirror-image spectra for D- vs. L-peptides. nih.gov

Analysis of Intramolecular Hydrogen Bonding and Helical Motifs in β-Peptides

Intramolecular hydrogen bonds are the primary driving force for the formation of stable secondary structures in β-peptides. Unlike α-peptides, the additional carbon atom in the backbone of β-amino acids allows for the formation of different, and often more stable, helical motifs.

The folding of β-peptides is often characterized by the formation of n-membered hydrogen-bonded rings, where 'n' is the number of atoms in the ring. In peptides containing β-amino acids, common motifs include 10-, 12-, and 14-membered rings, which lead to the formation of corresponding helices (10-helix, 12-helix, 14-helix). Alkyl substitutions on the β-amino acid backbone can increase the population of these intramolecularly hydrogen-bonded conformations. nih.gov

For example, studies on β-amino acid derivatives of glutaric acid have shown that substituents can promote specific folded conformations. nih.gov The thermodynamic parameters for the equilibrium between unfolded and folded states can be determined through variable-temperature NMR experiments, providing insight into the enthalpic (ΔH) and entropic (ΔS) contributions to folding. For some triamides containing β-amino acid derivatives, the enthalpy change for forming a head-to-tail hydrogen bond is approximately -1.0 kcal/mol. nih.gov The incorporation of Boc-D-beta-homoglutamic acid(OBzl) into a peptide sequence is expected to promote such well-defined helical structures, stabilized by a network of intramolecular hydrogen bonds along the peptide backbone.

Influence of D-Stereochemistry on Molecular Folding and Assembly

The stereochemistry of the constituent amino acids is a critical determinant of peptide folding and assembly. While natural proteins are composed almost exclusively of L-amino acids, the incorporation of D-amino acids, such as in Boc-D-beta-homoglutamic acid(OBzl), has profound structural consequences.

Introducing D-amino acids into a sequence of L-amino acids can distort or break canonical secondary structures like the α-helix. nih.gov However, peptides composed entirely of D-amino acids can form stable secondary structures that are mirror images of their L-counterparts. A peptide made of D-amino acids will form a left-handed helix, whereas the corresponding L-peptide will form a right-handed helix.

Stereochemistry Effect on Folding Effect on Assembly Proteolytic Stability
L-amino acids Form right-handed helices and standard β-sheets.Assemble into right-handed supramolecular structures.Susceptible to natural proteases. nih.gov
D-amino acids Form left-handed helices (mirror images of L-forms). nih.govAssemble into left-handed supramolecular structures.Resistant to natural proteases. nih.gov
Mixture (L and D) Can disrupt canonical secondary structures or lead to unique folds.May co-assemble or exhibit stereospecific self-sorting. nih.govVariable, depending on sequence.

Supramolecular Assembly and Nanostructure Formation (e.g., Nanotubes)

β-peptides, particularly those with defined secondary structures, can act as building blocks for the construction of highly ordered supramolecular assemblies. A prominent example is the formation of peptide nanotubes, which are hollow cylindrical structures with diameters on the nanoscale.

The self-assembly process is driven by a combination of non-covalent interactions. The primary interaction is typically hydrogen bonding between the backbones of the peptide units, leading to the formation of extended β-sheet-like structures that stack upon one another. digitellinc.com In the case of cyclic D,L-α-peptides or β-peptides, these interactions cause the peptide rings to stack into a hollow tube. The side chains of the amino acids extend outward from the nanotube core and can mediate interactions between tubes and with the solvent.

The Boc-D-beta-homoglutamic acid(OBzl) monomer is well-suited for this type of assembly.

Hydrogen Bonding: The peptide backbone can participate in the intermolecular hydrogen bonding required for stacking.

Hydrophobic and Steric Interactions: The bulky Boc and benzyl (B1604629) protecting groups on the side chain can drive assembly through hydrophobic interactions and influence the packing of the nanotubes. digitellinc.com

Chirality: The D-stereochemistry will induce a specific helical twist in the assembled nanotube, resulting in a chiral nanostructure. nih.gov

These self-assembling peptide systems can form nanotubes and nanovesicles with average diameters ranging from 30 to 50 nm. nih.gov The ability to control the dimensions and properties of these nanostructures by modifying the peptide building block makes them promising for applications in materials science and medicine. nih.govtaylorfrancis.com

Emerging Research Frontiers and Methodological Advancements Involving Boc D Beta Homoglutamic Acid Obzl

Enhancement of Proteolytic Stability in Bioactive Peptides

A significant hurdle in the development of peptide-based therapeutics is their susceptibility to rapid degradation by proteases in the body. The incorporation of non-natural amino acids is a well-established strategy to overcome this limitation. Peptides that include β-amino acids, such as the D-β-homoglutamic acid moiety, exhibit remarkable resistance to enzymatic cleavage. nih.goveurekaselect.comacs.org This enhanced stability is attributed to the altered peptide backbone, which is not recognized by the active sites of common proteases. acs.org

Research has demonstrated that even the substitution of a single α-amino acid with a β-amino acid can significantly increase the proteolytic stability of a peptide. acs.org Furthermore, the use of D-amino acids is a known strategy to protect peptides from enzymatic decomposition. nih.gov The combination of both a β-amino acid structure and a D-configuration, as found in Boc-D-beta-homoglutamic acid(OBzl), provides a powerful approach to designing bioactive peptides with extended biological half-lives. nih.govpeptide.com This dual modification makes the resulting peptide backbone exceptionally robust against degradation, a critical feature for the development of effective peptide drugs. acs.orgnih.gov Studies on peptides with flanking D-amino acid residues have shown they can retain essential biological activities, such as antibody binding, while demonstrating high resistance to degradation in human serum and lysosomal preparations. nih.gov

FeatureRationale for Enhanced StabilityResearch Finding
β-Amino Acid Backbone The altered spacing of amide bonds disrupts the recognition by proteases, which are specific for α-peptide linkages.Peptides containing β-amino acids are metabolically stable and resistant to cleavage by common peptidases. nih.govnih.gov
D-Configuration Natural proteases are stereospecific for L-amino acids and generally cannot cleave peptide bonds involving D-amino acids.The incorporation of D-amino acids is a common and effective strategy to improve the stability of peptides against proteolysis. nih.gov
Combined Effect The dual modification creates a peptide backbone that is sterically and conformationally incompatible with the active sites of proteolytic enzymes.The construction of bioactive peptides using β-amino acid patterns is a promising strategy to obtain analogues with a substantial increase in resistance to proteolysis. acs.org

Role in Enzyme-Catalyzed Peptide Formation and Engineering

Chemoenzymatic peptide synthesis has emerged as a powerful alternative to purely chemical methods, offering high stereoselectivity and milder reaction conditions. nih.gov Enzymes, particularly proteases and lipases, can catalyze the formation of peptide bonds. researchgate.netacsgcipr.org While these enzymes typically act on α-amino acids, a growing body of research is exploring their utility with non-natural building blocks.

Specialized enzymes, known as β-aminopeptidases, have been identified and characterized for their ability to hydrolyze and, under certain conditions, synthesize peptides containing β-amino acids. nih.gov This opens up the possibility of using building blocks like Boc-D-beta-homoglutamic acid(OBzl) in enzyme-mediated peptide synthesis. These biocatalysts could enable the precise and efficient incorporation of β-amino acid residues into a peptide chain, a process that can be challenging with conventional synthesis, especially in controlling stereochemistry. nih.gov

The use of enzymes in peptide engineering offers several advantages:

Stereoselectivity : Enzymes can distinguish between D- and L-enantiomers, allowing for the synthesis of chirally pure peptides.

Regioselectivity : Enzymes can catalyze bond formation at specific positions, reducing the need for complex protection and deprotection steps.

Green Chemistry : Enzymatic reactions are typically performed in aqueous solutions under mild conditions, reducing the reliance on harsh organic solvents. nih.gov

While the direct enzymatic incorporation of Boc-D-beta-homoglutamic acid(OBzl) is an area of ongoing research, the existing literature on chemoenzymatic synthesis with related compounds suggests a strong potential for its future application in the biocatalytic production of advanced peptides. nih.govnih.gov

Development of Novel Peptide-Based Biomaterials

Peptides are increasingly utilized as fundamental building blocks for the creation of advanced biomaterials, such as hydrogels, nanofibers, and other self-assembling systems. nih.govmdpi.com These materials have wide-ranging applications in tissue engineering, drug delivery, and regenerative medicine. The incorporation of β-amino acids, including derivatives of homoglutamic acid, is a key strategy for designing these materials with enhanced properties. nih.govchemimpex.com

Peptide hydrogels containing β-amino acids often exhibit improved metabolic stability, a direct consequence of their resistance to proteolytic degradation. mdpi.com This makes them more durable and reliable for in vivo applications. The self-assembly of these peptides is driven by non-covalent interactions, such as hydrogen bonding and electrostatic forces, which can be finely tuned by the amino acid sequence. mdpi.com The glutamic acid side chain, with its carboxyl group, can participate in these interactions and also provides a site for further functionalization.

The use of Boc-D-beta-homoglutamic acid(OBzl) as a building block allows for precise control over the chemical and structural properties of the resulting biomaterials. chemimpex.com The D-configuration and β-backbone contribute to the material's stability, while the protected carboxyl and amino groups allow for its controlled incorporation into a larger peptide structure during synthesis. chemimpex.com Research into the L-isomer of this compound has already pointed to its potential in creating novel materials with specific properties like enhanced biocompatibility. chemimpex.com

Biomaterial ApplicationRole of β-Homoglutamic Acid Building BlockKey Advantages
Hydrogels for Tissue Engineering Contributes to the formation of stable, biocompatible scaffolds that can mimic the natural extracellular matrix.Enhanced metabolic stability and resistance to enzymatic degradation. mdpi.com
Drug Delivery Systems Forms part of self-assembling nanostructures that can encapsulate and release therapeutic agents in a controlled manner.The side-chain carboxyl group allows for pH-responsive behavior or conjugation of targeting ligands.
Functionalized Surfaces Used to create peptide coatings for medical implants to improve biocompatibility and reduce foreign body response.The inherent stability of the β-peptide structure ensures the long-term integrity of the coating. nih.gov

Future Directions in Building Block Design and Synthetic Strategies

The versatility of Boc-D-beta-homoglutamic acid(OBzl) as a building block continues to drive innovation in synthetic peptide chemistry. chemimpex.com Future research is expected to focus on several key areas, from the design of more complex building blocks to the development of novel synthetic methodologies.

Advanced Building Block Design: There is a growing interest in creating more sophisticated β-amino acid building blocks with diverse functionalities. This includes the synthesis of derivatives of Boc-D-beta-homoglutamic acid(OBzl) with modified side chains or additional protecting groups to allow for more complex, multifunctional peptide architectures. For example, strategies used for the synthesis of β,β-dimethylated amino acids could be adapted to create novel homoglutamic acid derivatives with unique conformational properties. acs.org

Novel Synthetic Methodologies: While solid-phase peptide synthesis (SPPS) remains the dominant method for peptide production, new strategies are continually being explored. peptide.com

Ribosomal Synthesis: One of the most exciting frontiers is the use of the cell's own protein-synthesis machinery to create peptides containing non-natural amino acids. Recent studies have shown the successful ribosomal incorporation of β-amino acids into macrocyclic peptides. nih.gov Developing methods to incorporate β-homoglutamic acid derivatives via ribosomal synthesis would represent a major leap forward, enabling the creation of large, complex peptide libraries for drug discovery. nih.gov

Flow Chemistry: Automated flow chemistry systems are being increasingly used for peptide synthesis, offering advantages in speed, efficiency, and scalability. Adapting protocols for the efficient incorporation of specialized building blocks like Boc-D-beta-homoglutamic acid(OBzl) in flow systems is an active area of research.

Ligation Chemistries: The development of new enzymatic and chemical ligation techniques allows for the assembly of large peptides and proteins from smaller, synthetically accessible fragments. acsgcipr.orgacs.org Designing β-homoglutamic acid-containing peptide fragments that are compatible with these ligation strategies will enable the construction of very large and complex molecules with enhanced stability.

The continued development of both the building blocks themselves and the methods for assembling them will undoubtedly expand the applications of peptides in medicine and materials science.

Q & A

Basic: How can I optimize the synthesis of Boc-D-β-Homoglutamic Acid(OBzl) to ensure high purity and yield?

Methodological Answer:
The synthesis typically involves protecting the γ-carboxyl group of glutamic acid with a benzyl ester (OBzl) and the α-amino group with a tert-butoxycarbonyl (Boc) group. Key steps include:

  • Boc Protection : Use Boc anhydride in a basic medium (e.g., dioxane/water with NaHCO₃) to protect the amino group .
  • Benzyl Esterification : React the γ-carboxyl group with benzyl bromide in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol or ethyl acetate) to achieve ≥97% purity. Monitor intermediates via TLC and confirm final structure using NMR (¹H/¹³C) and mass spectrometry .

Basic: What analytical techniques are critical for characterizing Boc-D-β-Homoglutamic Acid(OBzl)?

Methodological Answer:

  • NMR Spectroscopy : Confirm stereochemistry and benzyl/Boc group integrity. For example, the Boc tert-butyl protons appear as a singlet at ~1.4 ppm, while benzyl protons resonate at ~5.1 ppm (CH₂) and 7.3 ppm (aromatic) .
  • HPLC : Assess purity using a C18 column with a gradient of acetonitrile/water (0.1% TFA). Retention times should match reference standards .
  • Optical Rotation : Measure specific rotation ([α]²⁵_D) to verify enantiomeric purity. For Boc-L-Glu(OBzl)-OH, [α]²⁰_D = -5 ± 1.5° (c=1, acetic acid) .

Advanced: How do copolymerization kinetics of Glu(OBzl)-NCA with other NCAs affect peptide block composition?

Methodological Answer:
In ring-opening polymerization (ROP), Glu(OBzl)-NCA exhibits higher reactivity (r₁ = 1.87 ± 0.31) compared to Lys(Z)-NCA (r₂ = 0.52 ± 0.11). Key findings:

  • Initial Feed Ratios : At low conversion (<30%), Glu(OBzl)-NCA incorporates faster, leading to a Glu-rich copolymer block.
  • Balanced Reactivity : Beyond 30% conversion, Lys(Z)-NCA concentration compensates for reactivity differences, stabilizing composition .
  • Experimental Design : Use monomer feed ratios (e.g., Glu:Lys = 3:1) and monitor conversion via FTIR (disappearance of NCA carbonyl peak at ~1,800 cm⁻¹) .

Advanced: How does β-sheet aggregation influence the solubility of Boc-protected homooligopeptides containing β-Homoglutamic Acid(OBzl)?

Methodological Answer:
β-Sheet formation in Boc-Glyₙ-OBzl and Boc-(β-Ala)ₙ-OBzl oligomers (n ≥ 5) reduces solubility in polar solvents (e.g., DMF, DMSO). Mitigation strategies:

  • Solubility Profiling : Test solvents like hexafluoroisopropanol (HFIP) or TFE, which disrupt β-sheets .
  • Structural Modification : Introduce β-homoamino acids (e.g., β-Homoglutamic Acid) to increase backbone flexibility, delaying aggregation .
  • IR Spectroscopy : Monitor β-sheet signatures (amide I band at ~1,630 cm⁻¹) during oligomer elongation .

Basic: What quality control measures ensure batch-to-batch consistency in Boc-D-β-Homoglutamic Acid(OBzl) for sensitive assays?

Methodological Answer:

  • HPLC-MS : Confirm peptide content and impurity profiles (e.g., residual TFA <1% for cell assays) .
  • Amino Acid Analysis : Hydrolyze samples (6M HCl, 110°C, 24h) and quantify via ion-exchange chromatography to verify stoichiometry .
  • Salt Content : Use elemental analysis (e.g., ICP-MS) to detect counterions (e.g., sodium, chloride) that may affect solubility .

Advanced: How do side reactions during solid-phase synthesis impact Boc-D-β-Homoglutamic Acid(OBzl)-containing peptides?

Methodological Answer:

  • Pyroglutamate Formation : Incomplete deblocking of Boc groups (e.g., using 50% TFA in CH₂Cl₂) leads to truncated peptides via cyclization of glutamic acid residues. Mitigate by:
    • Extended Deprotection : Increase TFA treatment time (e.g., 45 min vs. 30 min) .
    • Titration Monitoring : Track free α-amino groups with ninhydrin or UV spectroscopy after each coupling step .
  • By-Product Identification : Use DEAE-Sephadex chromatography and MALDI-TOF to resolve truncated sequences (e.g., missing Tyr or Glu residues) .

Advanced: What role does Boc-D-β-Homoglutamic Acid(OBzl) play in modifying supramolecular dendrimers for drug delivery?

Methodological Answer:

  • Dendrimer Functionalization : Boc-D-β-Homoglutamic Acid(OBzl) is grafted via ROP to enhance hydrophilicity and drug-loading capacity. Confirm grafting via XPS (increase in nitrogen content from 2.1% to 5.8%) .
  • Anti-Tumor Activity : Modifying berberine (BBR) at position 13 with CH₂CO-Glu(OBzl)-OBzl enhances cytotoxicity (IC₅₀ reduction by 40% vs. native BBR) .

Basic: How should Boc-D-β-Homoglutamic Acid(OBzl) be stored to maintain stability?

Methodological Answer:

  • Temperature : Store at 2–8°C in sealed containers to prevent hydrolysis of the benzyl ester .
  • Solubility : Pre-dissolve in DMF or DCM for long-term storage (-20°C). Avoid aqueous buffers unless immediately used .

Advanced: How do dihedral angle freedoms in β-Homoglutamic Acid(OBzl) residues influence peptide secondary structures?

Methodological Answer:

  • Conformational Analysis : Use IR spectroscopy to identify β-sheet (1,630 cm⁻¹) vs. α-helix (1,650 cm⁻¹) signatures. β-Homoglutamic Acid’s extended side chain increases φ/ψ angle flexibility, favoring β-sheet aggregation in homooligomers .
  • Molecular Dynamics (MD) : Simulate backbone dynamics to predict aggregation thresholds (n ≥ 5 residues) .

Advanced: What strategies minimize racemization during fragment condensation of Boc-D-β-Homoglutamic Acid(OBzl)-containing peptides?

Methodological Answer:

  • Activation Method : Use HOBt/DIC instead of carbodiimides to reduce racemization during fragment coupling .
  • Low-Temperature Coupling : Conduct reactions at 0–4°C to slow base-catalyzed racemization .
  • Chiral HPLC : Monitor enantiomeric purity post-synthesis with a Chirobiotic T column (aqueous MeOH mobile phase) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.